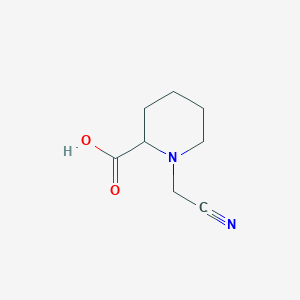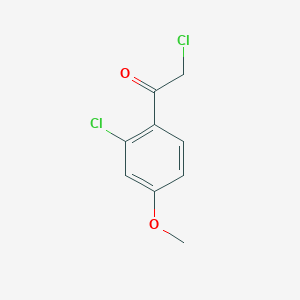
8-Chloronaphthalene-1-sulfonic acid dihydrate
Overview
Description
8-Chloronaphthalene-1-sulfonic acid dihydrate is a chemical compound with the molecular formula C10H11ClO5S . It is also known by other names such as 8-chloronaphthalene-1-sulfonic acid 2-hydrate and 8-chloronaphthalene-1-sulfonic acid-water 1/2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O.O.OS(=O)(=O)C1=C2C(Cl)=CC=CC2=CC=C1 .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 278.71 g/mol . The melting point is reported to be between 145-147°C .Scientific Research Applications
1. Radioimmunoassay Development
8-Anilino-1-naphthalene sulfonic acid, a compound related to 8-Chloronaphthalene-1-sulfonic acid dihydrate, has been utilized in the development of a rapid simultaneous radioimmunoassay for triiodothyronine and thyroxine in unextracted serum. This assay demonstrates significant advantages in terms of speed, accuracy, sensitivity, and specificity, making it highly attractive for both routine clinical determinations and research applications (Mitsuma, Colucci, Shenkman, & Hollander, 1972).
2. Spectrophotometric Determination
The compound 1,8-Dihydroxynaphthalene-4-sulfonic acid (DHNS), closely related to this compound, has been described as a new reagent for the extraction-spectrophotometric determination of boric acid. This method, which shows enhanced molar absorptivity and reduced interferences, has been successfully applied to determine boron as boric acid in waters (Korenaga, Motomizu, & Tǒei, 1980).
3. Catalytic Esterification in MOFs
A study on a sulfonic acid-functionalized metal–organic framework (MOF) using 4,8-disulfonaphthalene-2,6-dicarboxylatlate highlights its application in catalytic esterification. This MOF shows excellent performance in various esterification reactions and represents good size-selectivity and reusability due to its robust structure (Dou et al., 2018).
Safety and Hazards
properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNBXJFSKOZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656526 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171630-97-9 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)



![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)



![8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)



